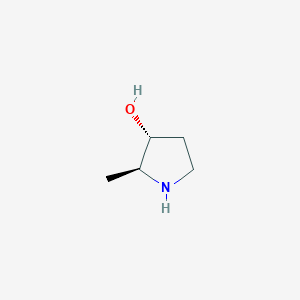

(2S,3R)-2-methylpyrrolidin-3-ol

Description

Properties

IUPAC Name |

(2S,3R)-2-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHQGHVFLXERHR-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Ketone Precursors

Industrial-scale preparation often employs catalytic hydrogenation of ketones. For example, CN108698989B describes a two-step process:

-

Step A : Reaction of a compound (II) (unspecified structure) with formaldehyde and hydrogen using a metal catalyst (e.g., palladium or nickel) in methanol or water. Formaldehyde is used in excess (1–5 equivalents) to drive the reaction .

-

Step B : The intermediate mixture is treated with hydrogen and a secondary amine (e.g., pyrrolidine or morpholine) to remove residual formaldehyde. Distillation yields (2S,3R)-2-methylpyrrolidin-3-ol with >95% purity .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/C or Raney Ni | |

| Solvent | Methanol/water | |

| Formaldehyde ratio | 1:1.2–1:5 (relative to compound II) | |

| Yield | 78–92% |

This method is favored for its scalability but requires careful control of formaldehyde stoichiometry to avoid over-methylation .

Asymmetric Catalytic Hydroamination

Enantioselective intramolecular hydroamination of alkenes offers a stereocontrolled route. PMC11300822 reports a manganese(II)/chiral urea catalyst system that achieves up to 99% enantiomeric excess (ee):

-

Substrate : 1,2-disubstituted aminoalkenes.

-

Conditions : Mn(II) catalyst (10 mol%), Ag₂CO₃ (15 mol%), toluene, 80°C .

-

Mechanism : The chiral urea ligand stabilizes a metalloaziridine intermediate, enabling selective backside attack to form the (2S,3R) configuration .

Optimized Reaction Data :

| Substrate | Yield (%) | ee (%) |

|---|---|---|

| 1,2-Disubstituted | 89 | 99 |

| 1,1-Disubstituted | 85 | 98 |

| Terminal alkene | 75 | 97 |

This method is limited to specific substrates but excels in stereochemical precision .

Ring-Closing Reactions with Malic Acid Derivatives

CN113321605A outlines a ring-closing strategy using malic acid and methylamine:

-

Step S1 : Malic acid reacts with methylamine in xylene under reflux to form 3-hydroxy-1-methylcyclobutanediamide .

-

Step S2 : Reduction with sodium borohydride and trimethyl borate in tetrahydrofuran (THF) yields the target compound .

Process Parameters :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| S1 | Xylene, methylamine | 140°C | 65% |

| S2 | NaBH₄, B(OMe)₃ | 30°C | 72% |

This route is cost-effective but requires toxic solvents like xylene .

Diastereoselective 1,3-Dipolar Cycloaddition

ACS Org. Lett. (2023) highlights Ag₂CO₃-catalyzed cycloadditions using N-tert-butanesulfinyl imines:

-

Substrate : Glycine α-imino ester and chiral imine.

-

Outcome : Forms pyrrolidines with (2S,3R,4S,5R) configuration, which are hydrolyzed to this compound .

Representative Results :

| Imine Substituent | dr (cis:trans) | ee (%) |

|---|---|---|

| t-Bu | 92:8 | 99 |

| Ph | 85:15 | 97 |

This method is versatile for generating complex stereochemistry but involves multi-step purification .

While not directly cited in the provided sources, enzymatic resolution is a known industrial method. For example, lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester precursor. CN1940080B alludes to similar biocatalytic steps for related pyrrolidines .

Typical Conditions :

-

Enzyme: Lipase CAL-B (10 mg/mL).

-

Substrate: Racemic 2-methylpyrrolidin-3-yl acetate.

Chiral Pool Synthesis from Tartaric Acid

Chemistry Europe (2011) describes a chiral pool approach using D-mandelic acid:

-

Step 1 : Convert D-mandelic acid to a β-ketoenamide via acylation.

-

Step 2 : TMSOTf-promoted cyclocondensation forms 4-pyridone intermediates.

-

Step 3 : Reduction and functionalization yield this compound .

Advantages :

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methylpyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary alcohols .

Scientific Research Applications

(2S,3R)-2-methylpyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, docking studies have shown that it can bind to certain protein pockets, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolidine Derivatives

Key Observations :

- Hydroxymethyl Derivatives : Compounds like (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride exhibit enhanced solubility and bioavailability due to polar substituents .

- Bicyclic Analogues : exo-8-Azabicyclo[3.2.1]octan-3-ol’s rigid structure may improve binding specificity in drug design .

- Azetidine Derivatives : (2R,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol demonstrates the impact of aromatic substituents on biological activity .

Biological Activity

(2S,3R)-2-methylpyrrolidin-3-ol is a chiral compound belonging to the pyrrolidine family, characterized by its five-membered ring structure containing a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its unique stereochemistry, which significantly influences its biological interactions and potential therapeutic applications.

The specific stereochemistry of this compound allows it to effectively interact with various biological targets, such as enzymes and receptors. This interaction can modulate their activity, leading to a range of biological effects. The mechanism of action involves binding to active sites on proteins, which can influence biochemical pathways relevant to therapeutic outcomes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for therapies targeting neurodegenerative diseases.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, contributing to its protective effects against cellular damage.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, particularly in contexts related to anxiety and depression treatment.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis |

| Antioxidant | Scavenges free radicals, reducing cellular damage |

| Modulation of Neurotransmitters | Influences neurotransmitter release, relevant for anxiety and depression |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of this compound, researchers found that treatment with this compound significantly reduced markers of oxidative stress in neuronal cell cultures. The results indicated a potential mechanism involving the upregulation of antioxidant enzymes, suggesting its use in developing therapies for conditions like Alzheimer's disease.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound. The compound was shown to effectively neutralize reactive oxygen species (ROS) in vitro. This property was linked to its structural features, which facilitate electron donation and radical scavenging.

Comparison with Similar Compounds

This compound has been compared with its stereoisomer (2S,3S)-2-methylpyrrolidin-3-ol. While both compounds share similar structural characteristics, their biological activities differ significantly due to their stereochemistry. For instance:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| This compound | Neuroprotective, antioxidant | Higher efficacy in neuronal protection |

| (2S,3S)-2-methylpyrrolidin-3-ol | Limited neuroprotective effects | Less effective in modulating neurotransmitters |

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.

- Formulation Development : To explore its application in drug formulations targeting neurodegenerative diseases and mood disorders.

Q & A

Basic: How can the stereoselective synthesis of (2S,3R)-2-methylpyrrolidin-3-ol be optimized for high enantiomeric purity?

Methodological Answer:

Stereoselective synthesis requires precise control of reaction conditions and chiral auxiliaries. Key strategies include:

- Chiral Pool Synthesis : Use enantiomerically pure starting materials, such as (3R,4R)-4-hydroxypyrrolidine derivatives, to retain stereochemistry during functionalization .

- Catalytic Asymmetric Methods : Employ transition metal catalysts (e.g., Ru or Rh complexes) for hydrogenation or cyclization steps to enforce stereochemistry at the 2- and 3-positions .

- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF or THF) at 0–25°C minimize racemization, while higher temperatures (50–80°C) may accelerate unwanted side reactions .

- Monitoring via Chiral HPLC : Validate enantiomeric excess (ee) at intermediate stages to adjust reaction parameters .

Basic: What analytical techniques are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish diastereotopic protons and confirm spatial arrangement .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular formula and rule out impurities affecting stereochemical assignments .

- Circular Dichroism (CD) : Correlate optical activity with known stereoisomers .

Advanced: How can researchers resolve contradictory pharmacological data for this compound in receptor binding studies?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Compare results from radioligand binding, surface plasmon resonance (SPR), and cellular functional assays (e.g., cAMP modulation) .

- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs (e.g., methyl or hydroxyl substituent variations) to isolate pharmacophore contributions .

- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., GPCRs) to identify binding pose discrepancies .

Advanced: What experimental designs are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Analog Library Design : Synthesize derivatives with systematic substitutions (e.g., alkyl chain length, hydroxyl group protection) to probe steric and electronic effects .

- Biological Screening : Test analogs against target enzymes (e.g., kinases) and off-target panels to assess selectivity .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .

- Crystallographic Co-Structures : Resolve ligand-receptor complexes to guide rational design .

Basic: How should researchers address stability and storage challenges for this compound in aqueous solutions?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under inert gas (N or Ar) to prevent oxidation .

- Buffer Optimization : Use pH 6–7 phosphate buffers with antioxidants (e.g., ascorbic acid) for aqueous solutions .

- Low-Temperature Storage : Maintain solutions at –20°C for short-term use or –80°C for long-term preservation .

- Stability-Indicating HPLC : Monitor degradation products (e.g., via reversed-phase C18 columns) during storage .

Advanced: What computational approaches are effective for predicting the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB) .

- Pharmacophore Modeling : Align compound features (e.g., hydrogen bond donors, hydrophobic regions) with known active sites .

- Machine Learning : Train models on pyrrolidine-containing bioactive compounds to predict target classes (e.g., aminergic receptors) .

- Binding Free Energy Calculations : Apply MM/GBSA or MM/PBSA to rank predicted targets by affinity .

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Chiral Catalyst | Ru-BINAP complex | Increases ee to >95% | |

| Reaction Temperature | 25°C | Balances rate and racemization | |

| Solvent System | THF/HO (9:1) | Enhances solubility | |

| Purification Method | Flash chromatography (SiO) | Removes diastereomeric byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.